Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine

medicinal chemistry lead optimization physicochemical property modulation

2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine (CAS 1083090-92-9) is a synthetic 1-aminoindane derivative bearing a trifluoromethoxy (-OCF₃) substituent at the 4-position of the indane bicycle. It belongs to the class of substituted 2,3-dihydro-1H-inden-1-amines, a scaffold extensively utilized in medicinal chemistry for monoamine oxidase (MAO) inhibition, dopaminergic and serotonergic modulation, and transient receptor potential (TRP) channel targeting.

Molecular Formula C10H10F3NO
Molecular Weight 217.19
CAS No. 1083090-92-9
Cat. No. B3080409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine
CAS1083090-92-9
Molecular FormulaC10H10F3NO
Molecular Weight217.19
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=C2OC(F)(F)F
InChIInChI=1S/C10H10F3NO/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3,8H,4-5,14H2
InChIKeyIKXWTQGGDSQKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine (CAS 1083090-92-9): Scientific Procurement and Compound Class Baseline


2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine (CAS 1083090-92-9) is a synthetic 1-aminoindane derivative bearing a trifluoromethoxy (-OCF₃) substituent at the 4-position of the indane bicycle. It belongs to the class of substituted 2,3-dihydro-1H-inden-1-amines, a scaffold extensively utilized in medicinal chemistry for monoamine oxidase (MAO) inhibition, dopaminergic and serotonergic modulation, and transient receptor potential (TRP) channel targeting [1]. The -OCF₃ group confers distinct electronic and lipophilic properties compared to -CF₃, -OCH₃, or halogen substituents, rendering the 4-positional isomer a unique tool for structure-activity relationship (SAR) studies where regioisomeric control of physicochemical parameters is critical [2].

Why Generic Substitution of 2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine Fails: The Case for Positional and Substituent Precision


Within the 1-aminoindane family, seemingly minor structural alterations produce large variations in molecular recognition, pharmacokinetic behavior, and synthetic tractability. The OCF₃ group position (4- vs. 5- vs. 6-) on the indane ring dictates the amine's basicity (predicted pKa), lipophilicity (LogP/LogD), and metabolic vulnerability, meaning that 4-OCF₃, 5-OCF₃, and 6-OCF₃ regioisomers cannot be used interchangeably in biological assays . The racemate vs. single enantiomer distinction (e.g., CAS 1259842-41-5 for the (R)-4-OCF₃ enantiomer) further compounds the substitution problem, as chiral recognition at aminergic receptors and transporters is inherently stereospecific [1]. Additionally, the 4-OCF₃ substitution pattern introduces unique steric hindrance around the amino group, altering nucleophilicity and derivatization outcomes relative to less hindered 5- or 6-substituted analogs.

Quantitative Differentiation Evidence: 2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine Against Closest Analogs


Positional Isomer Selection: 4-OCF₃ Alters Basicity vs. 5-OCF₃ and 6-OCF₃ Indan-1-amines

The amino group basicity (pKa of conjugate acid) is a critical parameter governing ionization state at physiological pH, solubility, and target engagement. For 4-substituted indan-1-amines, the proximity of the OCF₃ group exerts an electron-withdrawing inductive effect that lowers the predicted pKa relative to the 5- and 6-substituted regioisomers . While experimental pKa values for the free base series are absent from the literature, computational predictions (ChemicalBook/ACD/Labs) indicate that 4-substitution confers a lower amine pKa than the 5-position, consistent with through-space inductive transmission . This differential ionization directly impacts biological assay conditions (e.g., pH 7.4 buffer partitioning) and should guide isomer selection for SAR campaigns [1].

medicinal chemistry lead optimization physicochemical property modulation

Chiral Differentiation: (R)-4-OCF₃ Enantiomer Availability Enables Stereochemically Defined SAR

The target compound (CAS 1083090-92-9) is supplied as the racemic mixture (97% purity) . Critically, the single (R)-enantiomer is separately available as CAS 1259842-41-5, with a verified purity of 98% . This contrasts with the 5-OCF₃ and 6-OCF₃ positional isomer series, where only the (S)-enantiomers are catalogued (CAS 1259940-49-2 and CAS 1213359-83-1, respectively) . For the 4-OCF₃ substitution pattern, procurement of both the racemate and the (R)-enantiomer from commercial sources enables enantioselective biological profiling—a capability not symmetrically available for the 5-OCF₃ and 6-OCF₃ series where the opposite enantiomer may require custom synthesis.

chiral resolution enantioselective synthesis stereochemistry-activity relationships

Synthetic Tractability: Rh(III)-Catalyzed [3+2] Annulation Provides a Direct Route to CF₃-Indenamines Favoring 4-Substituted Scaffolds

A 2019 publication demonstrated that Rh(III)-catalyzed [3+2] annulation of benzimidates with β-(trifluoromethyl)-α,β-unsaturated ketones provides direct access to trifluoromethyl-containing indenamines in moderate to high yields [1]. Although the published scope focused on -CF₃ rather than -OCF₃ substituents, the methodology is mechanistically compatible with trifluoromethoxy-substituted substrates through the same C-H activation manifold. Critically, the regiochemical outcome of this annulation inherently favors the 1-aminoindane framework with substitution at the 4-position (analogous to the target compound's OCF₃ placement), making the 4-OCF₃ indan-1-amine scaffold synthetically more accessible via this modern catalytic route than its 5- or 6-substituted counterparts, which require alternative synthetic strategies [1].

synthetic methodology C-H activation library synthesis

Purity and Specification: Batch-to-Batch Reproducibility Assessment for 4-OCF₃ vs. 5-OCF₃ and 6-OCF₃ Analogs

Commercial purity specifications provide a practical metric for procurement decision-making. The target racemic compound (CAS 1083090-92-9) is consistently listed at 97% purity across multiple vendors , while the corresponding (R)-enantiomer (CAS 1259842-41-5) achieves 98% purity . The 5-positional isomer racemate (CAS 1211588-19-0) is available at ≥98% purity , and its (S)-enantiomer at 95% . The 6-positional isomer racemate (CAS 1248369-60-9) is specified at ≥98% . Critically, batch analytical data (NMR, HPLC, GC) are provided by vendors such as Bidepharm and AKSci for the single-enantiomer forms, enabling verification of enantiomeric excess—a quality assurance capability that varies by isomer and vendor .

quality control analytical chemistry procurement specification

Predicted Lipophilicity Modulation: 4-OCF₃ Substitution Provides a Distinct LogP Window for CNS Multiparameter Optimization

The OCF₃ group is a recognized tool for modulating lipophilicity without the metabolic liability associated with -CF₃ in certain contexts [1]. The parent indane scaffold (LogP = 3.18) provides a baseline [2]. Computational predictions for substituted analogs indicate that the 4-OCF₃ indan-1-amine scaffold occupies a LogP window (estimated ~2.5–3.0 based on fragment contributions) that is moderately lower than the 5-OCF₃ and 6-OCF₃ isomers (estimated ~2.8–3.3), due to the closer proximity of the electronegative -OCF₃ group to the polar amino head, which reduces overall lipophilicity [1]. This property is relevant for CNS drug discovery where a LogP range of 2–4 and a specific LogD₇.₄ window are critical for blood-brain barrier penetration and minimizing off-target binding [3].

CNS drug design lipophilicity multiparameter optimization

Halogen Replacement and Patent Landscape: 4-OCF₃ Indan-1-amine as a Non-Halogen Bioisostere in TRP Channel and MAO Programs

Patent literature extensively covers 4- and 5-halo-substituted 2-indanamine compounds as phenylethanolamine N-methyltransferase (PNMT) inhibitors [1], and aminoindane derivatives as TRPC6 modulators [2]. The 4-OCF₃ indan-1-amine represents a strategic bioisosteric replacement for 4-chloro or 4-bromo analogs in these programs. The -OCF₃ group mimics the steric bulk and electron-withdrawing character of halogen substituents while offering enhanced metabolic stability and distinct physicochemical properties, making it a valuable comparator in halogen-scanning SAR exercises [3]. Unlike the halogen-substituted analogs, the 4-OCF₃ compound is not explicitly exemplified in the primary PNMT or TRPC6 patent claims, positioning it as a potential novel composition-of-matter candidate for follow-on patent strategies.

patent analysis scaffold hopping bioisostere design

Recommended Research and Industrial Application Scenarios for 2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine (CAS 1083090-92-9)


Enantiomer-Resolved CNS Aminergic Receptor SAR Campaigns

Teams investigating dopamine, serotonin, or norepinephrine transporter/receptor modulation using the aminoindane scaffold can leverage the availability of both racemic (CAS 1083090-92-9, 97%) and (R)-enantiomer (CAS 1259842-41-5, 98%) forms to measure eudysmic ratios and establish stereochemical SAR. This dual availability is unique to the 4-OCF₃ position among the three trifluoromethoxy regioisomers and enables direct comparison of racemate vs. single enantiomer activity in radioligand binding or functional assays .

Bioisosteric Replacement of 4-Halo-2-indanamines in PNMT or TRP Channel Inhibitor Programs

The 4-OCF₃ indan-1-amine serves as a metabolically stable bioisostere for 4-chloro and 4-bromo 2-indanamine compounds described in PNMT inhibitor and TRPC6 modulator patent literature. Procurement of this analog enables head-to-head comparison with halogen-substituted reference compounds for potency, selectivity, and metabolic stability profiling, while also providing a chemically distinct scaffold for composition-of-matter patent strategies [1].

Physicochemical Property Benchmarking in CNS Multiparameter Optimization Panels

The predicted lower LogP and distinct pKa of the 4-OCF₃ isomer compared to 5-OCF₃ and 6-OCF₃ regioisomers make this compound a valuable tool for experimental validation of computational LogP/LogD and pKa predictions. Procurement of all three regioisomers (4-, 5-, and 6-OCF₃) in parallel enables direct chromatographic LogD₇.₄ determination, potentiometric pKa titration, and PAMPA permeability measurement to empirically establish the property landscape of the OCF₃-indan-1-amine series [2][3].

Methodology Development: C-H Activation Scope Expansion to OCF₃ Substrates

Synthetic methodology groups seeking to extend Rh(III)-catalyzed [3+2] annulation chemistry from -CF₃ to -OCF₃ substrates can employ 4-OCF₃ indan-1-amine as a reference standard for product authentication. The established synthetic route to 4-substituted indenamines via this catalytic manifold provides a benchmark for assessing reaction scope, regioselectivity, and yield when translating the methodology to trifluoromethoxy-containing substrates [4].

Quote Request

Request a Quote for 2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.